

The Significance of Galactosyl-lactose in Infant Nutrition: A Technical Guide

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Compound of Interest		
Compound Name:	Galactosyl-lactose	
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Executive Summary

Galactosyl-lactoses (GLs) are a key group of oligosaccharides naturally present in human milk and are also major components of galacto-oligosaccharide (GOS) mixtures used to supplement infant formulas. Comprising isomers such as 3'-galactosyllactose (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL), these complex carbohydrates play a pivotal role in shaping the infant gut microbiome, modulating the developing immune system, and enhancing gut barrier function. Their significance lies in their ability to mimic some of the beneficial effects of human milk oligosaccharides (HMOs), thereby promoting a healthy start to life for formula-fed infants. This technical guide provides an in-depth analysis of the role of galactosyl-lactoses in infant nutrition, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: The Role of Oligosaccharides in Infant Health

The composition of an infant's diet in the first months of life is a critical determinant of long-term health. Human milk is considered the gold standard for infant nutrition, in part due to its rich and diverse array of HMOs. These complex sugars are the third most abundant solid component of human milk after lactose and lipids.[1] **Galactosyl-lactose**s are of particular



interest as they are found in both human milk and are key components of GOS mixtures added to infant formula to bridge the gap between formula-fed and breastfed infants' gut health.[2]

Galactosyl-lactose: Structure and Occurrence

Galactosyl-lactoses are trisaccharides consisting of a lactose core with an additional galactose unit attached. The position of this additional galactose molecule determines the isomer: 3'-GL, 4'-GL, or 6'-GL. The concentration of these isomers varies in human milk, with higher levels generally found in colostrum compared to mature milk.[2]

Table 1: Concentration of Galactosyl-lactose and Total HMOs in Human Milk

Stage of Lactation	Total HMOs (g/L)	3'-GL (g/L)	6'-GL (g/L)
Colostrum (1-5 days)	9.7 - 22	0.10 ± 0.02	0.22 ± 0.09
Mature Milk (42 days)	6.8 - 15	0.21 ± 0.06	0.33 ± 0.11

Data compiled from multiple sources.[3][4]

Infant formulas are often supplemented with GOS, a mixture of oligosaccharides produced from lactose. While the exact composition can vary, GOS mixtures are a significant source of **galactosyl-lactoses**, aiming to replicate the prebiotic effects of HMOs.[2]

Prebiotic Effect and Modulation of the Gut Microbiota

One of the most well-documented roles of **galactosyl-lactose**s is their prebiotic activity. They are indigestible by the infant's own enzymes and travel to the colon where they selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium species.[5]

Impact on Bifidobacterium

Supplementation of infant formula with GOS, rich in **galactosyl-lactose**s, has been shown to significantly increase the abundance of fecal bifidobacteria, bringing the gut microbiota composition of formula-fed infants closer to that of breastfed infants.[5][6]



Table 2: Effect of GOS Supplementation on Fecal Bifidobacterium in Infants

Study Group	Baseline Bifidobacterium (% of total bacteria)	Post-intervention Bifidobacterium (% of total bacteria)
Standard Formula	54.8 ± 9.8	-
GOS-supplemented Formula	-	73.4 ± 4.0
Breastfed (Reference)	-	High levels

Data from a study on infants receiving a prebiotic infant formula.[5]

The fermentation of **galactosyl-lactose**s by bifidobacteria creates a more acidic gut environment, which is less favorable for the growth of potential pathogens.[2]

Production of Short-Chain Fatty Acids (SCFAs)

The microbial fermentation of **galactosyl-lactoses** in the colon leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites have numerous benefits for the infant host.

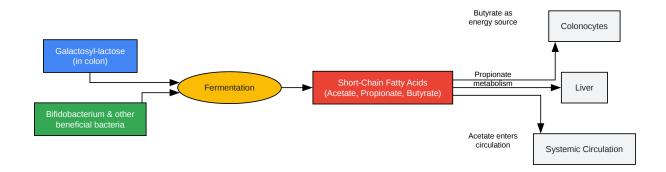
Table 3: Fecal SCFA Profile in Infants Fed GOS-supplemented Formula

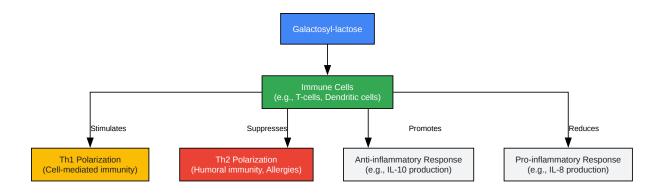
SCFA	Percentage of Total SCFAs
Acetate	85.2%
Propionate	12.0%
Butyrate	2.4%

Data from infants receiving a formula with a specific scGOS/lcFOS mixture for 6 weeks.[7]

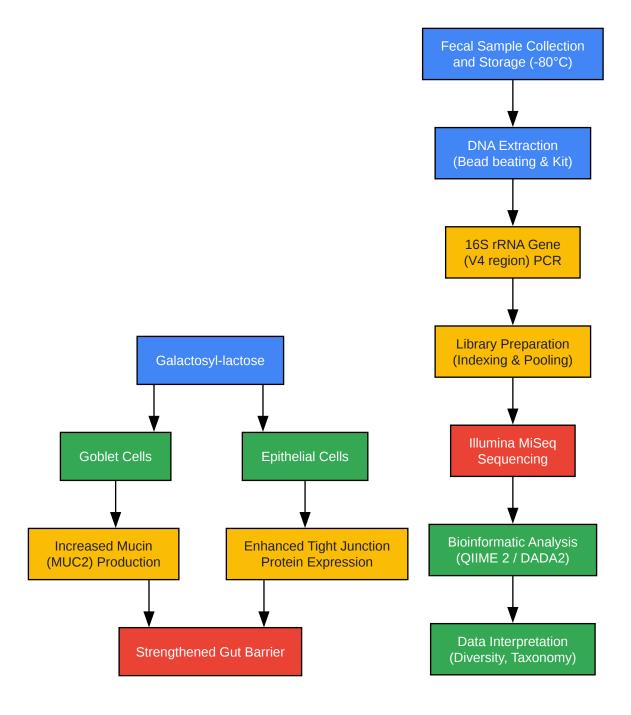
Acetate is the most abundant SCFA and serves as an energy source for various tissues. Butyrate is the preferred energy source for colonocytes and plays a crucial role in maintaining gut barrier integrity. Propionate is primarily metabolized by the liver.











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